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‘ Compound of Interest

Compound Name: 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

CAS No.: 1261442-15-2

Cat. No: B1378839

As a non-commercially cataloged compound, 4-Bromo-1-(difluoromethyl)-2-nitrobenzene must be prepared via custom
synthesis. Its identity and properties can be predicted based on its constituent parts and comparison to known analogs.

Property Predicted Value / Information

IUPAC Name 4-Bromo-1-(difluoromethyl)-2-nitrobenzene

CAS Number Not Assigned

Molecular Formula C7H4BrFz2NO2

Molecular Weight 252.02 g/mol

Appearance Expected to be a yellow solid or oil, typical of nitroaromatics.

Predicted to be soluble in common organic solvents (DCM, EtOAc,

Solubility
THF, DMSO).

Predicted LogP ~2.5 - 3.5 (Increased lipophilicity from -CF2H group).

digraph "Molecule" {

graph [fontname="Arial", fontsize=12, size="4,3!", ratio=fill];
node [fontname="Arial", fontsize=12, shape=plaintext];

edge [fontname="Arial", fontsize=12];

// Define nodes for atoms

Cl [label="C"1;

C2 [label="C"1;

C3 [label="C"];

C4 [label="C"1;

C5 [label="C"1;

C6 [label="C"1;

Br [label="Br", fontcolor="#EA4335"];

N [label="N+", shape=none, fontcolor="#4285F4"];
01 [label="0-", shape=none, fontcolor="#EA4335"];
02 [label="0", shape=none, fontcolor="#EA4335"];
C _dfm [label="C", shape=none];

H dfm [label="H", shape=nonel;

F1 dfm [label="F", shape=none, fontcolor="#34A853"];
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F2 dfm [label="F", shape=none, fontcolor="#34A853"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];

// Arrange nodes for the benzene ring
Cl ->C2 ->(C3 ->C4 ->C5 ->(C6 -> C1 [style=invis]; // Invisible edges for layout// Draw bonds
Cl1 -- C2;

C2 -- C3;
C3 -- C4;
c4 -- C5;
C5 -- C6;
C6 -- C1;

// Add alternating double bonds for aromaticity
C1=C2;
C3=C4;
C5=C6;

// Substituents

Cl -- C dfm;

C dfm -- H dfm [pos="1.2,0.5!"];

C dfm -- F1 dfm [pos="1.2,-0.5!"];
C dfm -- F2 dfm [pos="0.5,-0.8!"];

C2 -- N;
N -- 01 [style=double, pos="2.2,0.5!"];
N -- 02 [pos="2.2,-0.5!"];

C4 -- Br;
C3 -- HI1;
C5 -- H2;
C6 -- H3;
}

Caption: Molecular structure of 4-Bromo-1-(difluoromethyl)-2-nitrobenzene.

Proposed Synthesis and Mechanistic Rationale

The most logical and direct route to the target compound is the electrophilic aromatic nitration of a commercially available
precursor, 1-bromo-4-(difluoromethyl)benzene (CAS 51776-71-7).[4][5]
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Synthetic Workflow

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO2*) from a mixture of concentrated nitric and
sulfuric acids.[6][7] This electrophile is then attacked by the electron-rich aromatic ring.

Conditions:
@0-4-@ifluoromethyl)benzene 0°C to 50-60°C
Controlled Addition

'

Agueous Workup:
Pour onto ice, extract with DCM/EtOAc

Purification:

Silica Gel Chromatography
(Hexanes/EtOAc gradient)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

» Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0°C), slowly add
concentrated sulfuric acid (e.g., 20 mL) to concentrated nitric acid (e.g., 20 mL). Mix gently to form the nitrating mixture.

« Reactant Addition: To the cooled nitrating mixture, add 1-bromo-4-(difluoromethyl)benzene (1.0 eq.) dropwise via a dropping
funnel, ensuring the internal temperature does not exceed 10-15°C to minimize side reactions.

» Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
The reaction can be gently heated (e.g., to 50-60°C) for 1-3 hours to drive it to completion.[7][8] Monitor progress using Thin
Layer Chromatography (TLC).

+ Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate as a solid or oil.
Extract the aqueous mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x volumes).
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» Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2S0Qa4), filter, and concentrate under reduced
pressure. The resulting crude product, likely a mixture of regioisomers, can be purified by silica gel column chromatography
using a hexane/ethyl acetate gradient to isolate the desired 4-bromo-1-(difluoromethyl)-2-nitrobenzene isomer.

Regioselectivity: A Mechanistic Consideration

The final position of the nitro group is dictated by the directing effects of the existing substituents.
« Bromo Group: A deactivating but ortho-, para-director.
« Difluoromethyl Group (-CF2H): A deactivating, meta-director due to its electron-withdrawing nature.

In this specific case, the positions ortho to the bromine are also meta to the -CF2H group. This alignment of directing effects
strongly favors nitration at the C2 position, leading to the desired product. However, some formation of the other isomer, 1-bromo-
4-(difluoromethyl)-2-nitrobenzene, is possible and necessitates chromatographic separation.

Chemical Reactivity and Synthetic Utility

The compound's value lies in the distinct and complementary reactivity of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nitro group, positioned ortho to the bromine, makes the ipso-carbon highly electrophilic and
activates the C-Br bond for SNAr.[9][10] This allows for the facile displacement of bromide by a wide range of nucleophiles.

Nu-H / Base

<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>4-Bromo-1-(difluoromethyl)-2-nitrobenzeneTD>TR>TABLE> (e.g., R-OH, R-NH2, R-SH)

SNAr Reaction
a4

<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>Substituted ProductTD>TR>TABLE>

Click to download full resolution via product page

Caption: General scheme for SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling

The aryl bromide is a classic handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-
Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide powerful methods for elaborating the molecular
scaffold. While nitroarenes can sometimes be challenging substrates, specialized catalyst systems have been developed to
effectively couple them.[11][12]

Nitro Group Reduction

The nitro group can be readily reduced to an aniline (-NHz) using various reagents (e.g., SnClz, H2/Pd-C, iron in acetic acid). This
transformation is fundamental in many synthetic campaigns, as the resulting aniline is a versatile precursor for forming amides,
sulfonamides, and diazonium salts, opening up a vast chemical space for further derivatization.
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Applications in Drug Discovery & Materials Science

While this specific molecule is not a final product, it is an exemplary intermediate for creating more complex molecules with high
potential value.

« Medicinal Chemistry: The difluoromethyl group is a prized bioisostere that enhances metabolic stability and can improve a drug
candidate's pharmacokinetic profile.[1][2][13] This building block is ideal for synthesizing novel kinase inhibitors, central nervous
system (CNS) agents, and other therapeutics where fine-tuning of lipophilicity and metabolic fate is critical.[14]

+ Agrochemicals: The structural motifs present are common in modern pesticides and herbicides.[14]
» Materials Science: Nitroaromatic compounds are precursors to dyes, pigments, and specialty polymers.[15]

Safety and Handling

No specific safety data is available for 4-bromo-1-(difluoromethyl)-2-nitrobenzene. However, based on closely related analogs
like 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8) and other nitroaromatics, the following precautions are mandated.[16]

Hazard Class Precautionary Statement

Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.

) ) o Causes skin irritation. Wear appropriate protective gloves and
Skin Corrosion/Irritation )
clothing.

Eye Damage/Irritation Causes serious eye irritation. Wear safety goggles or a face shield.

Use only in a well-ventilated area or a chemical fume hood. Avoid

Handling breathing dust, fumes, or vapors. Wash hands thoroughly after
handling.
st Store in a tightly closed container in a dry, cool, and well-ventilated
orage
9 place away from incompatible materials.
Conclusion

4-Bromo-1-(difluoromethyl)-2-nitrobenzene stands as a potent, albeit specialized, synthetic intermediate. Its value is derived
from the strategic combination of a versatile cross-coupling handle (bromide), a key functional group for derivatization (nitro), and
a modern medicinal chemistry motif for property modulation (difluoromethyl). For researchers equipped to perform multi-step
synthesis, this compound offers a direct and powerful route to novel chemical entities with tailored physicochemical and biological
properties, making it a valuable tool in the pursuit of next-generation pharmaceuticals and advanced materials.
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" Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the
fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our
Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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